molecular formula C19H17N3O4S B5174295 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B5174295
M. Wt: 383.4 g/mol
InChI Key: FKLNFCJRCIBQSU-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key regulator of multiple cellular processes.

Mechanism of Action

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibits N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide by N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can promote cell survival, induce cell cycle arrest, and inhibit cell migration. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and promote insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its potency and specificity for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibition. This compound has been extensively characterized for its biochemical and physiological effects, which makes it a useful tool for studying N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide. One direction is to further explore the therapeutic potential of this compound in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to investigate the downstream effects of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibition by this compound on various cellular processes, including metabolism, cell cycle progression, and cell differentiation. Additionally, future research could focus on developing more potent and specific N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibitors based on the structure of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide.

Synthesis Methods

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide involves several steps. The first step involves the reaction of 2,3-dihydro-1H-indole with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-aminophenyl isoxazole to form the desired product. The final step involves the reaction of the product with methyl isocyanate to form N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively researched for its potential applications in scientific research. This compound is a potent inhibitor of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide, which is a key regulator of multiple cellular processes, including metabolism, cell cycle progression, and cell differentiation. Inhibition of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-13-12-17(21-26-13)19(23)20-15-6-8-16(9-7-15)27(24,25)22-11-10-14-4-2-3-5-18(14)22/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLNFCJRCIBQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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